![molecular formula C26H34FNNaO5 B194476 Cerivastatin sodium CAS No. 143201-11-0](/img/structure/B194476.png)
Cerivastatin sodium
概述
描述
- 它与饮食改变一起使用,以降低脂质水平,降低心血管事件的风险。
- 值得注意的是,西立伐他汀于 2001 年从美国 市场自愿撤回,原因是报道了致命横纹肌溶解,这是一种严重的副作用 .
西立伐他汀钠: 是一种合成降脂药,属于HMG-CoA还原酶抑制剂(也称为他汀类药物)。其通用名称为 。
作用机制
- 西立伐他汀竞争性抑制肝脏酶 HMG-CoA 还原酶。
- 通过阻断这种酶,它减少胆固醇合成,上调 LDL 受体,并增强肝脏从循环中摄取 LDL-胆固醇。
生化分析
Biochemical Properties
Cerivastatin sodium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is responsible for converting HMG-CoA to mevalonate . This interaction inhibits the enzyme, thereby reducing the endogenous synthesis of cholesterol .
Cellular Effects
This compound has a high affinity for liver tissue, the target site of action . By inhibiting HMG-CoA reductase in liver cells, this compound reduces the production of cholesterol, impacting cellular metabolism and potentially influencing cell signaling pathways and gene expression related to cholesterol synthesis and regulation .
Molecular Mechanism
The mechanism of action of this compound involves competitive inhibition of HMG-CoA reductase . By binding to the active site of this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol .
Temporal Effects in Laboratory Settings
This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours postadministration followed by a monoexponential decay with an elimination half-life (t½,β) of 2 to 3 hours . No accumulation is observed on repeated administration .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, the pharmacokinetics of this compound are linear, with maximum plasma concentration (C max) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg .
Metabolic Pathways
This compound is exclusively cleared via metabolism. No unchanged drug is excreted . It is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .
Transport and Distribution
This compound is highly bound to plasma proteins (>99%). The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Preclinical studies have shown a high affinity for liver tissue .
准备方法
- 西立伐他汀通过特定途径合成,但详细的合成步骤尚未广泛公开。
- 工业生产方法涉及化学合成、纯化和配制成剂型。
化学反应分析
- 西立伐他汀经历各种反应,包括氧化、还原和取代。
- 常见的试剂包括氧化剂(例如,KMnO₄)、还原剂(例如,LiAlH₄)和亲核取代试剂(例如,NaOH)。
- 主要产品包括西立伐他汀本身及其代谢产物。
科学研究应用
Cholesterol-Lowering Effects
Cerivastatin sodium has demonstrated significant efficacy in lowering lipid levels, particularly low-density lipoprotein (LDL) cholesterol. In clinical trials, cerivastatin was shown to reduce LDL cholesterol levels by approximately 11.0% to 40.8%, with total cholesterol reductions ranging from 8.0% to 28.8% and triglyceride reductions between 9.0% and 21.4% depending on the dosage administered .
Table 1: Summary of Lipid-Lowering Efficacy
Dosage (mg/day) | LDL Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |
---|---|---|---|
0.025 | 11.0 | 8.0 | 9.0 |
0.4 | ~25 | ~20 | ~15 |
0.8 | ~40.8 | ~28.8 | ~21.4 |
Impact on Atherosclerosis
Research has indicated that cerivastatin may also play a role in the progression of atherosclerosis, a condition characterized by the build-up of fats and cholesterol in arterial walls. In animal studies involving WHHL rabbits, cerivastatin administration resulted in a reduction of atherosclerotic lesions by approximately 37%, indicating its potential utility in preventing cardiovascular diseases associated with high cholesterol levels .
Safety Profile and Adverse Effects
Despite its efficacy, this compound is notably associated with an increased risk of rhabdomyolysis, particularly when used concomitantly with gemfibrozil, another lipid-lowering agent. A review highlighted that cerivastatin users had a significantly higher incidence of rhabdomyolysis compared to other statins, with reports indicating an incidence rate approximately 50 times higher than that of other statins evaluated .
Table 2: Incidence of Rhabdomyolysis
Statin Type | Incidence Rate (cases per 100,000 patient-years) |
---|---|
Cerivastatin | ~270 |
Other Statins | ~5-6 |
Clinical Trials and Studies
Several clinical trials have assessed the long-term efficacy and tolerability of this compound in patients with severe primary hypercholesterolemia. In one study involving a randomized control trial with 73 patients, those treated with cerivastatin experienced significant reductions in serum total cholesterol levels over a period of up to 48 weeks .
Case Study: Long-Term Efficacy
- Study Design : Randomized controlled trial
- Participants : 73 patients with severe primary hypercholesterolemia
- Duration : Initial treatment for 12 weeks followed by flexible dosing for up to 48 weeks
- Results : Significant reductions in total cholesterol and LDL levels were observed, particularly in patients receiving higher doses.
相似化合物的比较
- 西立伐他汀的独特之处在于其效力和耐受性。
- 类似化合物包括其他他汀类药物,如阿托伐他汀、辛伐他汀和瑞舒伐他汀。
生物活性
Cerivastatin sodium, a synthetic statin, is primarily recognized for its potent ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.
Cerivastatin functions as a competitive inhibitor of HMG-CoA reductase. By blocking this enzyme, it effectively reduces the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. This inhibition leads to decreased cholesterol levels in hepatic cells, which subsequently stimulates the synthesis of LDL receptors, enhancing the uptake of LDL particles from the bloodstream.
Key Mechanism Insights:
- Ki Value : Cerivastatin has a Ki value of , making it significantly more potent than lovastatin, which has a Ki value of .
- Inhibition in HepG2 Cells : The IC50 value for cerivastatin in human hepatoma cells is .
Pharmacokinetics
Cerivastatin is characterized by its rapid absorption and elimination profiles:
- Absorption : It is completely absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% due to first-pass metabolism .
- Peak Plasma Concentration : Achieved 2 to 3 hours post-administration.
- Half-Life : The elimination half-life is about 2 to 3 hours .
- Protein Binding : Over 99% bound to plasma proteins, indicating limited tissue distribution outside the liver .
Table 1: Pharmacokinetic Parameters of Cerivastatin
Parameter | Value |
---|---|
Bioavailability | ~60% |
Peak Plasma Time | 2-3 hours |
Elimination Half-Life | 2-3 hours |
Protein Binding | >99% |
Volume of Distribution | ~0.3 L/kg |
Metabolism
Cerivastatin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing active metabolites M-1 and M-23:
- Metabolite M-1 : Formed via demethylation.
- Metabolite M-23 : Formed via hydroxylation.
Both metabolites exhibit similar potency to cerivastatin itself .
Table 2: Metabolite Profiles
Metabolite | Formation Pathway | Activity Level |
---|---|---|
M-1 | Demethylation (CYP2C8/CYP3A4) | Active |
M-23 | Hydroxylation (CYP2C8) | Active |
M-24 | Combination of M-1 and M-23 | Not detectable in plasma |
Clinical Efficacy
Cerivastatin has been shown to significantly lower various lipid parameters:
- Total Cholesterol : Reduces plasma total cholesterol levels.
- LDL-C Reduction : Demonstrated reductions in low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B.
- Triglycerides : Notable decreases in triglyceride levels were observed .
Case Studies
- Hypercholesterolemia Treatment :
- Atherosclerosis Progression :
Safety Profile and Side Effects
Despite its efficacy, cerivastatin was withdrawn from the market due to severe side effects including rhabdomyolysis when used in combination with certain other drugs. Monitoring for drug interactions remains critical due to its metabolism via CYP enzymes.
属性
CAS 编号 |
143201-11-0 |
---|---|
分子式 |
C26H34FNNaO5 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1 |
InChI 键 |
UVXVKMCFVDNBCD-QCVDVZFFSA-N |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
手性 SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na] |
规范 SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |
外观 |
Off-White Solid |
熔点 |
197-199°C |
Key on ui other cas no. |
143201-11-0 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))- 7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt Bay w 6228 Baycol cerivastatin cerivastatin sodium Certa Kazak Lipobay rivastatin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cerivastatin sodium exert its lipid-lowering effect?
A1: this compound is a synthetic, enantiomerically pure, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in the liver. This, in turn, leads to increased hepatic uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma cholesterol levels. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of this compound.
Q3: How is this compound metabolized, and does it interact with other drugs?
A3: this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP2C8, with a minor contribution from CYP3A4. [, ] It exhibits a dual metabolic pathway involving demethylation (metabolite M-1) and hydroxylation (metabolite M-23). [] Despite being a CYP3A4 substrate, this compound demonstrates a low potential for clinically relevant interactions with CYP3A4 inhibitors, such as erythromycin and itraconazole. [, ]
Q4: Does this compound interact with the immunosuppressant tacrolimus?
A4: Research indicates a moderate elevation of this compound systemic exposure when co-administered with tacrolimus in liver transplant recipients. [] While this interaction does not appear to be CYP3A4-mediated, the exact mechanism is thought to involve inhibition of active hepatic transport processes, particularly biliary excretion. []
Q5: What is the clinical efficacy of this compound in treating hypercholesterolemia?
A6: Clinical trials have demonstrated the effectiveness of this compound in lowering total cholesterol, LDL-C, and triglyceride levels in patients with primary hypercholesterolemia. [, , , ] A dose-dependent reduction in serum lipid levels was observed, with a higher dosage (0.3 mg/day) proving more effective than a lower dosage (0.15 mg/day) in patients with severe hypercholesterolemia. []
Q6: What are the safety concerns associated with this compound?
A7: While effective in lowering cholesterol levels, this compound has been associated with an increased risk of rhabdomyolysis, a serious condition involving muscle breakdown. [, ] This risk appears higher compared to other statins and is particularly pronounced when this compound is used in combination with gemfibrozil or at higher doses. [, ] These safety concerns ultimately led to the withdrawal of this compound from the market in 2001. [, ]
Q7: What analytical methods are used to quantify this compound in pharmaceutical formulations?
A8: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for quantifying this compound and its metabolites in pharmaceutical preparations and biological samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. [, ]
Q8: Are there any known alternative compounds or approaches for achieving similar therapeutic effects?
A10: Yes, other HMG-CoA reductase inhibitors, collectively known as statins, are available and widely used for managing hypercholesterolemia. These include atorvastatin, simvastatin, pravastatin, and rosuvastatin. [, , , ] Each statin possesses a unique pharmacological profile, including potency, efficacy, and potential for adverse effects. [, , , ]
Q9: Has this compound shown any potential in other areas of research, such as cancer therapy?
A11: Interestingly, recent research suggests that this compound may act as a selective inhibitor of RNA polymerase I, an enzyme crucial for ribosome biogenesis and cell growth. [, ] Preliminary studies indicate antiproliferative effects of this compound against certain human cancer cell lines, hinting at its potential as a targeted anticancer therapeutic. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。